(e)-Methyl-2-(3-(2-chlorophenyl)-2-cyanoacrylamido)benzoate
Overview
Description
(e)-Methyl-2-(3-(2-chlorophenyl)-2-cyanoacrylamido)benzoate is a useful research compound. Its molecular formula is C18H13ClN2O3 and its molecular weight is 340.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phase Transition and Computational Investigations : A study by Alamro et al. (2021) investigated laterally di-substituted derivatives, including compounds similar to "(e)-Methyl-2-(3-(2-chlorophenyl)-2-cyanoacrylamido)benzoate". They found that the orientations and positions of lateral groups significantly affect the molecular packing, geometrical, and thermal parameters.
Structural Analysis : Johnson et al. (2006) conducted a study focusing on the synthesis and structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a compound closely related to the one . They provided detailed spectrometric identifications and insights into its molecular structure (Johnson et al., 2006).
Reactions with Heteroarylhydrazines : Strah and Stanovnik (1997) explored the reactions of a related compound, methyl (E,Z)-2-(2-benzoyl-2-ethoxycarbonyl-1-ethenyl)amino-3-dimethylaminopropenoate, with heteroarylhydrazines. They reported the formation of various derivatives, providing insights into potential chemical pathways and products (Strah & Stanovnik, 1997).
Herbicidal Activity of Related Compounds : Wang et al. (2004) synthesized derivatives of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, demonstrating their potential as herbicidal agents. These findings suggest possible agricultural applications for similar compounds (Wang et al., 2004).
Antimicrobial Properties : A study by Desai et al. (2007) synthesized new compounds, including ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, and tested them for antibacterial and antifungal activities. This highlights potential antimicrobial applications for similar compounds (Desai, Shihora, & Moradia, 2007).
Photochemistry Studies : Plíštil et al. (2006) investigated the photochemistry of related compounds, providing insights into their photophysical properties and potential applications in synthetic organic chemistry (Plíštil et al., 2006).
Properties
IUPAC Name |
methyl 2-[[(E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-24-18(23)14-7-3-5-9-16(14)21-17(22)13(11-20)10-12-6-2-4-8-15(12)19/h2-10H,1H3,(H,21,22)/b13-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYSVUOMMUQMPM-JLHYYAGUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2Cl)/C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.